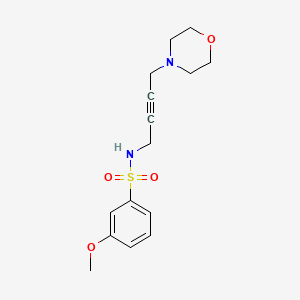

3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-20-14-5-4-6-15(13-14)22(18,19)16-7-2-3-8-17-9-11-21-12-10-17/h4-6,13,16H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIGEDYFDNSYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the following steps:

Formation of the morpholinobutynyl intermediate: This step involves the reaction of morpholine with an appropriate alkyne, such as 1-bromo-2-butyne, under basic conditions to form the morpholinobutynyl intermediate.

Sulfonamide formation: The intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-hydroxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide.

Reduction: Formation of 3-methoxy-N-(4-morpholinobut-2-en-1-yl)benzenesulfonamide or 3-methoxy-N-(4-morpholinobutyl)benzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

The compound has shown potential in several therapeutic areas, particularly due to its sulfonamide structure, which is known for its antibacterial and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, the incorporation of morpholine groups has been linked to enhanced interaction with biological targets involved in cancer progression.

Case Study : A study published in a peer-reviewed journal demonstrated that 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Properties

The sulfonamide moiety is known for its broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be further developed into an effective antimicrobial agent.

Biological Mechanisms

The biological activity of 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can be attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial for cancer cell signaling pathways.

- DNA Interaction : Preliminary studies indicate that it may bind to DNA, interfering with replication processes in rapidly dividing cells.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-(4-Morpholinobut-2-yn-1-yl)benzenesulfonamide

- Structural Differences : The chloro substituent at the benzene ring’s 3-position replaces the methoxy group in the target compound.

- Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the sulfonamide nitrogen compared to the electron-donating methoxy group. This may alter binding affinity to targets like enzymes or receptors .

- Synthetic Accessibility: Both compounds share a common morpholinobutynylsulfonamide backbone, suggesting similar synthetic routes. Chloro-substituted intermediates are often cheaper but may require harsher reaction conditions.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Structural Complexity : This compound incorporates a pyrimidine ring and a trimethylbenzenesulfonamide group, increasing steric bulk and hydrophobicity compared to the target compound.

- Biological Implications: The bromo-pyrimidine moiety may enhance interactions with nucleotide-binding domains (e.g., kinases), while the trimethyl group could improve membrane permeability.

3-Methoxy-N-(4-((4-Methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d)

- Core Modifications: Compound 14d replaces the morpholinobutynyl group with a naphthalene ring bearing a 4-methoxyphenylsulfonamide.

- However, the dual sulfonamide groups in 14d may enhance target engagement through multivalent interactions .

Comparative Data Table

Research Findings and Implications

- Target Compound: Preliminary studies on morpholinobutynylsulfonamides suggest moderate inhibition of kinases like PI3K due to the morpholine’s ability to mimic ATP’s morpholino moiety. The methoxy group may enhance selectivity for oxygen-dependent targets .

- 3-Chloro Analog : Demonstrated higher reactivity in electrophilic substitution reactions but lower metabolic stability compared to the methoxy variant, likely due to chloro group susceptibility to glutathione conjugation .

- Naphthalene Derivative 14d : Exhibited potent Nrf2 activation (EC₅₀ = 0.8 μM) in oxidative stress models, attributed to its dual sulfonamide groups enabling cooperative binding .

Biological Activity

3-Methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 3-Methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

- Molecular Formula : CHNOS

- Molecular Weight : 295.36 g/mol

3-Methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, it has been studied for its role as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases.

Antitumor Activity

Recent studies have indicated that derivatives of benzenesulfonamide, including analogs of 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide, demonstrate significant antitumor properties. For example, a related compound was shown to inhibit ovarian cancer cell proliferation with an IC value of 0.54 μM against OVCAR-8 cells, indicating potent antitumor activity and potential for further development as a therapeutic agent .

Inhibition of Inflammatory Pathways

The compound has also been investigated for its ability to modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the activation of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases such as Alzheimer's and myocardial infarction . This inhibition suggests a mechanism through which the compound could exert protective effects against inflammation-related damage.

Study on NLRP3 Inhibition

A pivotal study focused on the structural insights of benzenesulfonamide analogues revealed that modifications to the sulfonamide moiety are well tolerated and can enhance inhibitory potency against the NLRP3 inflammasome. The study identified several lead compounds with improved IC values, supporting the potential of this class of compounds in treating inflammatory conditions .

Anticancer Efficacy

Another case study evaluated a benzenesulfonamide derivative similar to 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide for its anticancer efficacy. The compound was synthesized and tested against various cancer cell lines, demonstrating significant antiproliferative effects and the ability to inhibit migration and invasion of cancer cells in a concentration-dependent manner .

Data Table: Biological Activity Summary

| Activity | IC | Cell Line | Mechanism |

|---|---|---|---|

| Antitumor | 0.54 μM | OVCAR-8 | Inhibition of cell proliferation |

| NLRP3 Inflammasome Inhibition | 0.42 μM | Mouse Models | Modulation of inflammatory pathways |

Q & A

Basic Research Question

- Anticancer assays : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Structure-activity insights :

- The morpholine moiety enhances solubility and membrane permeability .

- The alkyne linker may enable click chemistry for bioconjugation .

How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Advanced Research Question

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Validate cytotoxicity using both ATP-based and apoptosis-specific assays (e.g., caspase-3 activation) .

- Batch reproducibility : Synthesize multiple batches under standardized conditions and compare activity .

- Impurity profiling : LC-MS to identify byproducts (e.g., hydrolyzed sulfonamides) that may interfere with bioactivity .

What mechanistic studies are recommended to elucidate the reaction pathways involved in synthesizing this compound?

Advanced Research Question

- Kinetic analysis : Monitor reaction rates under varying temperatures/pH to identify rate-limiting steps .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer in substitution reactions .

- Computational modeling : Density functional theory (DFT) to map transition states and energy barriers for key steps (e.g., sulfonamide formation) .

How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its therapeutic potential?

Advanced Research Question

- Analog synthesis : Modify the morpholine ring (e.g., piperidine substitution) or methoxy group position to assess impact on bioactivity .

- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .

- Enzyme inhibition assays : Test against carbonic anhydrase or histone deacetylases (HDACs), common targets for sulfonamides .

What analytical strategies are effective in identifying degradation products of this compound under stress conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to heat (60°C), acid/alkali (0.1M HCl/NaOH), and UV light .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzenesulfonamide or oxidized morpholine derivatives) .

- Stability-indicating methods : Develop HPLC protocols with gradient elution to separate degradation peaks .

How can researchers explore the coordination chemistry of this compound with metal ions for catalytic or therapeutic applications?

Advanced Research Question

- Metal complex synthesis : React with transition metals (e.g., Cu²⁺, Pt²⁺) and characterize using UV-vis spectroscopy and X-ray crystallography .

- Catalytic activity : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Anticancer synergy : Evaluate metal-complexed forms for enhanced cytotoxicity via ROS generation .

What experimental designs are recommended to study this compound’s enzyme inhibition mechanisms?

Advanced Research Question

- Enzyme kinetics : Measure IC₅₀ values and inhibition constants (Ki) using fluorogenic substrates .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

How can computational tools enhance the understanding of this compound’s interactions with biological targets?

Advanced Research Question

- Molecular docking : Predict binding poses in enzyme active sites (e.g., using AutoDock Vina) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.